molecular formula C15H14N4O B3026168 Nevirapine-D4 CAS No. 1051418-95-1

Nevirapine-D4

Cat. No.: B3026168
CAS No.: 1051418-95-1
M. Wt: 270.32 g/mol
InChI Key: NQDJXKOVJZTUJA-CQOLUAMGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nevirapine-d4 is intended for use as an internal standard for the quantification of nevirapine by GC- or LC-MS. Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to HIV-1 reverse transcriptase and inhibits RNA plus-strand initiation (IC50 = 0.45 μM). Nevirapine prevents seroconversion and viremia in a chimpanzee model of HIV-1 infection. Formulations containing nevirapine have been used in combination therapy for the treatment of HIV-1 infection.

Mechanism of Action

Target of Action

Nevirapine-D4, also known as 11-cyclopropyl-2,2,3,3-d4-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one, primarily targets the reverse transcriptase (RT) enzyme of the Human Immunodeficiency Virus Type 1 (HIV-1) . This enzyme plays a crucial role in the life cycle of the virus, as it transcribes viral RNA into DNA .

Mode of Action

This compound binds directly to the reverse transcriptase enzyme, causing a disruption of the enzyme’s catalytic site . This action blocks both the RNA-dependent and DNA-dependent DNA polymerase activities .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the replication cycle of HIV-1 . By inhibiting the reverse transcriptase enzyme, this compound prevents the transcription of viral RNA into DNA . This action effectively halts the replication of the virus, thereby reducing viral load and slowing the progression of the disease .

Pharmacokinetics

It is readily absorbed (>90%) and freely partitions to all tissues, including the brain, due to its low level of protein binding . This compound is primarily metabolized in the liver through induction of CYP enzymes 3A4 and 2B6 . The metabolites are then excreted in the urine .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of HIV-1 replication . On a cellular level, this results in a reduction of viral load and a slowing of disease progression . This compound is generally prescribed after the immune system has declined and infections have become evident .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other antiretroviral drugs can impact the effectiveness of this compound . Additionally, patient-specific factors such as liver function can affect the metabolism and clearance of the drug .

Biochemical Analysis

Biochemical Properties

Nevirapine-D4 plays a crucial role in biochemical reactions, particularly in the inhibition of HIV-1 reverse transcriptase. This enzyme is essential for the replication of the HIV virus. This compound binds to the reverse transcriptase enzyme and inhibits its activity, preventing the transcription of viral RNA into DNA. This inhibition is non-competitive, meaning that this compound does not compete with the natural substrates of the enzyme. The interaction between this compound and reverse transcriptase involves binding to a specific site on the enzyme, causing a conformational change that reduces the enzyme’s activity .

Cellular Effects

This compound affects various types of cells, particularly those infected with HIV-1. By inhibiting the reverse transcriptase enzyme, this compound prevents the replication of the virus within infected cells. This leads to a reduction in viral load and helps in the management of HIV infection. Additionally, this compound can influence cell signaling pathways and gene expression related to viral replication and immune response. The inhibition of reverse transcriptase by this compound can lead to changes in cellular metabolism, as the cells are no longer producing viral components .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the reverse transcriptase enzyme. This binding disrupts the enzyme’s catalytic site, preventing it from carrying out its function of transcribing viral RNA into DNA. The disruption is caused by a conformational change in the enzyme, which reduces its activity. This compound does not compete with the natural substrates of the enzyme, making it a non-competitive inhibitor. This mechanism is crucial for its effectiveness in inhibiting HIV-1 replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is generally high, but it can degrade under certain conditions. Long-term studies have shown that this compound remains effective in inhibiting reverse transcriptase over extended periods. The degradation of this compound can lead to a reduction in its inhibitory activity. In vitro and in vivo studies have demonstrated that this compound can have long-term effects on cellular function, particularly in reducing viral replication and improving immune response .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits reverse transcriptase and reduces viral load without causing significant adverse effects. At higher doses, this compound can cause toxic effects, including hepatotoxicity and skin reactions. These adverse effects are dose-dependent and can be severe at very high doses. Animal studies have shown that there is a threshold dose below which this compound is safe and effective .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes metabolize this compound into various hydroxylated metabolites, which are then excreted from the body. The primary enzymes involved in the metabolism of this compound are CYP3A4 and CYP2B6. The metabolism of this compound can affect its efficacy and toxicity, as the metabolites may have different properties compared to the parent compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can cross cell membranes and accumulate in various tissues, including the liver, kidneys, and brain. The distribution of this compound is influenced by its lipophilicity and the presence of transport proteins. These proteins can facilitate the uptake and efflux of this compound, affecting its concentration in different tissues .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm, where it interacts with the reverse transcriptase enzyme. This compound can also localize to other cellular compartments, such as the nucleus, where it may influence gene expression. The localization of this compound is influenced by its chemical properties and the presence of targeting signals that direct it to specific compartments. Post-translational modifications of this compound can also affect its localization and activity .

Properties

IUPAC Name

7-methyl-2-(2,2,3,3-tetradeuteriocyclopropyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-9-6-8-17-14-12(9)18-15(20)11-3-2-7-16-13(11)19(14)10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,18,20)/i4D2,5D2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDJXKOVJZTUJA-CQOLUAMGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC=C1)N(C3=C(C=CC=N3)C(=O)N2)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1([2H])[2H])N2C3=C(C=CC=N3)C(=O)NC4=C(C=CN=C42)C)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The process according to claim 3, wherein 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide is heated with cyclopropylamine in the presence of 0.5 to 2 mol of calcium oxide in an inert solvent to a temperature of 130° to 150° C. over a period of 5 to 8 hours, the reaction mixture is then cooled to a temperature below 40° C. and filtered, the filter cake is washed with an inert solvent and the combined filtrates are concentrated, the residue is then diluted with an inert solvent and this solution is added to a solution or suspension of a base in an inert solvent, heated at 120° to 150° C., the reaction mixture is then kept at a temperature of 120° to 150° C. for 30 to 90 minutes, the reaction medium is then distilled off as much as possible and the residue is hydrolysed at a temperature of 20° to 90° C., the hydrolysed residue is cooled down and mixed with an inert solvent and an organic acid and the mixture is stirred at a temperature of 5° to 50° C. for 30 to 90 minutes, the product is then present as a suspension which is isolated and washed with an inert solvent, followed by water and an alcohol to give nevirapine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.25 (± 0.75) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

117.5 kg of 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide (4), 46.7 kg of calcium oxide and 47.5 kg of cyclopropylamine (molar ratio: 1:2:2) are heated to 135° to 145° C. in 235 l of diglyme (diethylene glycol dimethylether) in a 500 l VA autoclave over a period of 6 to 8 hours. The reaction mixture is then cooled to a temperature of 20° to 30° C. and filtered. The filter cake is washed with 58.8 l of diglyme. The filtrates are combined and about 188 l of solvent is distilled off. The residue is then diluted with a further 117.5 l of diglyme. Over a period of 20 to 40 minutes, the resultant diluted solution is added to a suspension of 45.0 kg of 60% sodium hydride in 352.5 l of diglyme, heated to 130° C. The storage vessel and conduits are rinsed with a further 55.8 l of diglyme and the mixture is stirred at a temperature of 130° to 140° C. for a further 30 to 60 minutes. The majority of the diglyme is then distilled off. Finally, the remaining residue is carefully mixed with 470.0 l of water. The reaction mixture is cooled to a temperature of about 25° C. and 235.0 l of cyclohexane and 57.1 l of glacial acetic acid are added. The mixture is then stirred for about 1 hour at a temperature of 10° to 25° C. The resultant suspension is centrifuged and the centrifuged material is washed with 235.0 l of methyl tert.-butylether, followed by 353.5 l of water and finally with 235 l of ethanol. In this way, after drying, 90.6 kg (81.7% of theory) of 11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido-[3,2-b:2',3'-e][1,4]diazepin-6-one (nevirapine) is isolated.
Quantity
117.5 kg
Type
reactant
Reaction Step One
Quantity
46.7 kg
Type
reactant
Reaction Step One
Quantity
47.5 kg
Type
reactant
Reaction Step One
Quantity
235 L
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

117.5 kg of 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide (4), 23.3 kg of calcium oxide and 59.4 kg of cyclopropylamine (molar ratio: 1:1:2.5) are heated to between 135° and 145° C. in 235 l ofdiglyme (diethylene glycoldimethylether) in a 500 l VA autoclave over a period of 6 to 8 hours. The reaction mixture is then cooled to a temperature of 20° to 30° C. and filtered. The filter cake is washed with 58.8 l of diglyme. The filtrates are combined and initially 200 l of solvent is distilled off. The residue is then diluted with a further 117.5 l of diglyme. The resultant diluted solution is added over a period of 20 to 40 minutes to a suspension of 45.0 kg of 60% sodium hydride in 352.5 l of diglyme, heated to 130° C. The storage vessel and conduits are rinsed with a further 55.8 l of diglyme, and the mixture is stirred at a temperature of between 130° and 140° C. for a further 30 to 60 minutes. The majority of the diglyme is then distilled off. Finally, the remaining residue is carefully mixed with 470 l of water. After cooling to a temperature of about 25° C., 235.0 l of cyclohexane and 57.11 of glacial acetic acid are added to the reaction mixture. The mixture is then stirred for about 1 hour at temperature of 10° to 25° C. The resultant suspension is centrifuged and the centrifuged material is then washed with 235.0 l of methyl-tert.-butylether and subsequently with 353.5 l of water and finally with 235 l of ethanol. In this way, after drying, 92.5 kg (83.5% of theory) of 11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one (nevirapine) is isolated.
Quantity
117.5 kg
Type
reactant
Reaction Step One
Quantity
23.3 kg
Type
reactant
Reaction Step One
Quantity
59.4 kg
Type
reactant
Reaction Step One
[Compound]
Name
diethylene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

The process according to claim 4, wherein 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide is heated with cyclopropylamine in the presence of 1 to 2 mol of calcium oxide in diglyme to 135° to 145° C. for 6 to 7 hours, the reaction mixture is then cooled down to 20° to 30° C. and filtered, the filter cake is washed with diglyme and the combined filtrates are concentrated, the residue is then diluted with diglyme and this solution is added to a solution or suspension of sodium hydride in diglyme, heated to 130° to 140° C., and the reaction mixture is kept at a temperature of 130° to 140° C. for 30 minutes to one hour and then the reaction medium is distilled off, the residue is hydrolysed at a temperature of 50° to 80° C. and then cooled to a temperature of about 25° C. and mixed with an inert solvent and an organic acid and the reaction mixture is stirred for about 1 hour at 10° to 25° C., the resultant suspension of the product is separated, washed with an inert solvent, followed by water and alcohol to give nevirapine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.5 (± 0.5) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

287.2 kg of 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide (4), 57.0 kg of calcium oxide and 87.1 kg of cyclopropylamine (molar ratio: 1:1:1.5) are heated in 574 l of diglyme (diethylene glycol-dimethylether) to 135°-145° C. for about 30 minutes in a 1200 l VA stirring apparatus. This produces a pressure of 1.2-1.5 bar and about 50% of the starting material (4) is reacted. To this mixture, over about 30 minutes at 135°-145° C., a further 58.1 kg of cyclopropylamine is added producing a pressure of 3.0-3.5 bar, and another 25% of the starting material (4) is reacted. The mixture is then kept at 135°-145 ° C. for a period of 5 to 6 hours. The reaction mixture is then cooled to a temperature of 20° to 30° C. and filtered. The filter cake is washed with 144 l of diglyme. The filtrates are combined and 400 l of solvent is distilled off. The residue is then diluted with a further 287 l of diglyme. Over 20-40 minutes, the resultant diluted solution is added to a suspension of 110 kg of 60% sodium hydride in 862 l of diglyme, heated to 130° C. The storage vessel and conduits are rinsed with a further 144 l of diglyme and the mixture is stirred at a temperature of 130° to 140° C. for another 30 to 60 minutes. The majority of the diglyme is then distilled off. Finally, the remaining residue is carefully mixed with 1150 l of water. After the reaction mixture has been cooled to a temperature of about 25° C., 575 l of cyclohexane and 147 l of glacial acetic acid are added. The mixture is then stirred for about 1 hour at a temperature of 10°-25° C. The resultant suspension is centrifuged and the centrifuged material is then washed with 575 l of methyl-tert.-butylether, followed by 862 l of water and finally with 575 l of ethanol. In this way, after drying, 225 kg (83.0% of theory) of 11-cyclopropyl-5,11-dihydro-4-methyl-6H-dipyrido[3,2-b :2',3'-e][1,4 ]diazepin-6-one (nevirapine) is obtained.
Quantity
58.1 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nevirapine-D4
Reactant of Route 2
Nevirapine-D4
Reactant of Route 3
Nevirapine-D4
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Nevirapine-D4
Reactant of Route 5
Nevirapine-D4
Reactant of Route 6
Nevirapine-D4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.